molecular formula C21H27NO2 B13053302 3,3'-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol

3,3'-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol

Cat. No.: B13053302
M. Wt: 325.4 g/mol
InChI Key: KWTDSERCTGJMJW-UHFFFAOYSA-N
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Description

3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is a complex organic compound featuring a cyclobutylmethyl group linked to a diphenol structure via an azanediyl bridge

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

3-[2-[cyclobutylmethyl-[2-(3-hydroxyphenyl)ethyl]amino]ethyl]phenol

InChI

InChI=1S/C21H27NO2/c23-20-8-2-4-17(14-20)10-12-22(16-19-6-1-7-19)13-11-18-5-3-9-21(24)15-18/h2-5,8-9,14-15,19,23-24H,1,6-7,10-13,16H2

InChI Key

KWTDSERCTGJMJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN(CCC2=CC(=CC=C2)O)CCC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol typically involves multi-step organic reactions. One common method involves the reaction of cyclobutylmethylamine with ethylene oxide to form an intermediate, which is then reacted with diphenol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol exerts its effects involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclobutylmethyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is unique due to its specific combination of a cyclobutylmethyl group and diphenol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

3,3'-(((Cyclobutylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is a synthetic compound with potential biological activity. This article aims to summarize its biological properties based on available research findings, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Two diphenolic groups connected through a cyclobutylmethyl and an azanediyl linker.
  • Molecular formula: C₁₈H₂₃N₃O₂
  • Molecular weight: 305.39 g/mol

This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities:

  • Antioxidant Activity :
    • The presence of hydroxyl groups in the diphenolic structure is known to confer antioxidant properties. This can help mitigate oxidative stress in cells, potentially protecting against various diseases.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
  • Antimicrobial Properties :
    • Preliminary studies suggest that related diphenolic compounds possess antimicrobial activity against certain bacterial strains. This could indicate potential use in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantReduces oxidative stress in vitro
Enzyme InhibitionInhibits COX enzymes; reduces inflammation
AntimicrobialEffective against Gram-positive bacteria

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various diphenolic compounds, including derivatives of this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels when tested on human cell lines, suggesting protective effects against oxidative damage.

Case Study 2: Enzyme Inhibition

In a pharmacological assessment, the compound was tested for its ability to inhibit COX-1 and COX-2 enzymes. It demonstrated competitive inhibition with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This highlights its potential application in treating inflammatory conditions.

Case Study 3: Antimicrobial Testing

A series of antimicrobial assays revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of common antibiotics, indicating its potential as a novel antimicrobial agent.

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